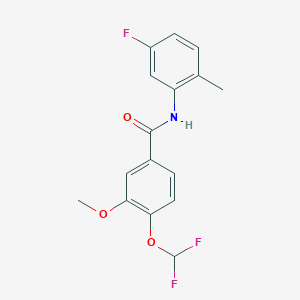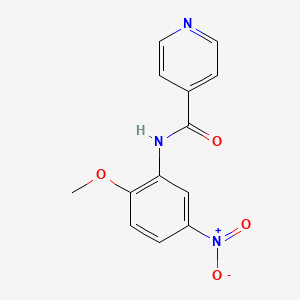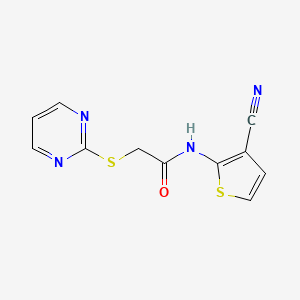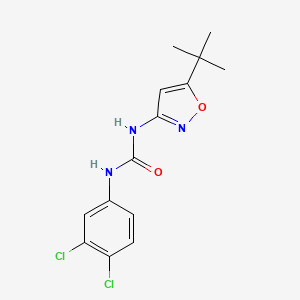
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of two pyrazole rings, one of which is substituted with a bromine atom and a methyl group, while the other is substituted with an ethyl and a methyl group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Bromination: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.
Acetamide Formation: The final step involves the acylation of the pyrazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
化学
化学において、2-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-(1-エチル-5-メチル-1H-ピラゾール-4-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について調査されています。研究は、その作用機序と潜在的な治療用途を理解するために、酵素や受容体などの様々な生物学的標的との相互作用に焦点を当てる可能性があります。
医学
医学において、この化合物は、その潜在的な薬理学的特性について調査されています。それは、癌、炎症、または感染症などの特定の病気の治療を目的とした新しい薬剤開発のためのリード化合物として役立つ可能性があります。
工業
工業用途において、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用することができます。その独自の構造特性は、これらの材料に、安定性や反応性の向上などの望ましい特性を与える可能性があります。
作用機序
2-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-(1-エチル-5-メチル-1H-ピラゾール-4-イル)アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ピラゾール環の臭素原子とメチル基は、これらの標的に結合し、化合物の生物活性に影響を与える上で重要な役割を果たす可能性があります。アセトアミド結合も、化合物の全体的な安定性と反応性に寄与する可能性があります。
6. 類似化合物の比較
類似化合物
2-(4-クロロ-3-メチル-1H-ピラゾール-1-イル)-N-(1-エチル-5-メチル-1H-ピラゾール-4-イル)アセトアミド: 臭素ではなく塩素原子を持つ類似の構造。
2-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-(1-メチル-5-メチル-1H-ピラゾール-4-イル)アセトアミド: エチル基ではなくメチル基を持つ類似の構造。
独自性
2-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-(1-エチル-5-メチル-1H-ピラゾール-4-イル)アセトアミドにおける臭素原子の存在は、塩素置換類似体と比較して、独自の反応性を与えます。臭素は、より大きな原子であり、より分極しやすいので、化合物の生物学的標的との相互作用と化学反応における全体の反応性に影響を与える可能性があります。ピラゾール環のエチル基とメチル基の組み合わせも、他の類似化合物とは異なる立体および電子環境を提供します。
類似化合物との比較
Similar Compounds
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1-methyl-5-methyl-1H-pyrazol-4-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The presence of the bromine atom in 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetamide imparts unique reactivity compared to its chlorine-substituted analog. Bromine is a larger atom and more polarizable, which can influence the compound’s interactions with biological targets and its overall reactivity in chemical reactions. The combination of ethyl and methyl groups on the pyrazole rings also provides a distinct steric and electronic environment, differentiating it from other similar compounds.
特性
分子式 |
C12H16BrN5O |
|---|---|
分子量 |
326.19 g/mol |
IUPAC名 |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(1-ethyl-5-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C12H16BrN5O/c1-4-18-9(3)11(5-14-18)15-12(19)7-17-6-10(13)8(2)16-17/h5-6H,4,7H2,1-3H3,(H,15,19) |
InChIキー |
DGMAQNYNHSTGCX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)NC(=O)CN2C=C(C(=N2)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B10970987.png)
![ethyl 4-{[7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10971000.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B10971001.png)

![N-{4-[(2-fluorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B10971006.png)
![N-benzyl-4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B10971014.png)


![6-Tert-butyl-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10971034.png)
![Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10971035.png)
![2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B10971043.png)
![({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B10971050.png)

![3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10971061.png)
